N'-(3-hydroxy-4-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide
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Overview
Description
N'-(3-hydroxy-4-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide, also known as HMCB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HMCB belongs to the class of hydrazide derivatives, which have been shown to possess a wide range of pharmacological properties.
Mechanism of Action
The mechanism of action of N'-(3-hydroxy-4-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide is not fully understood. However, studies have suggested that N'-(3-hydroxy-4-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide exerts its pharmacological effects by inhibiting the activity of key enzymes involved in inflammation, cancer, and tumor growth. N'-(3-hydroxy-4-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide has also been shown to activate certain signaling pathways that are involved in regulating glucose metabolism.
Biochemical and Physiological Effects:
N'-(3-hydroxy-4-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide has been shown to possess a wide range of biochemical and physiological effects. It has been demonstrated to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are key enzymes involved in inflammation. N'-(3-hydroxy-4-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide has also been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. Additionally, N'-(3-hydroxy-4-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide has been shown to regulate glucose metabolism by activating the AMP-activated protein kinase (AMPK) signaling pathway.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N'-(3-hydroxy-4-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide in lab experiments is its wide range of pharmacological properties. N'-(3-hydroxy-4-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide has been shown to possess anti-inflammatory, anti-cancer, and anti-tumor properties, making it a versatile compound for studying various disease states. However, one of the limitations of using N'-(3-hydroxy-4-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide in lab experiments is its low solubility in water, which can make it difficult to work with in certain assays.
Future Directions
There are several future directions for the study of N'-(3-hydroxy-4-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide. One area of research is the development of N'-(3-hydroxy-4-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide derivatives with improved pharmacological properties. Another area of research is the investigation of N'-(3-hydroxy-4-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide's potential use as an anti-diabetic agent. Additionally, further studies are needed to fully understand the mechanism of action of N'-(3-hydroxy-4-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide and its potential therapeutic applications in various disease states.
Synthesis Methods
The synthesis of N'-(3-hydroxy-4-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide involves the reaction of 3-hydroxy-4-methoxybenzaldehyde with cyclopropanecarbohydrazide in the presence of a catalyst. This reaction results in the formation of N'-(3-hydroxy-4-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide as a yellow crystalline solid with a melting point of 182-184°C.
Scientific Research Applications
N'-(3-hydroxy-4-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-tumor properties. N'-(3-hydroxy-4-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide has also been investigated for its potential use as an anti-diabetic agent due to its ability to regulate glucose metabolism.
properties
IUPAC Name |
N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-2-phenylcyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-23-17-8-7-12(9-16(17)21)11-19-20-18(22)15-10-14(15)13-5-3-2-4-6-13/h2-9,11,14-15,21H,10H2,1H3,(H,20,22)/b19-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYPQCFEZKTPFU-YBFXNURJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2CC2C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2CC2C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3-hydroxy-4-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide |
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